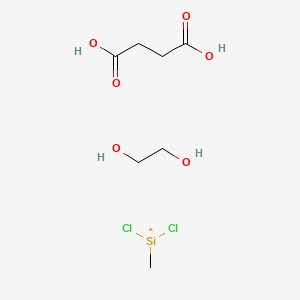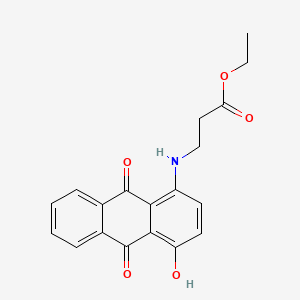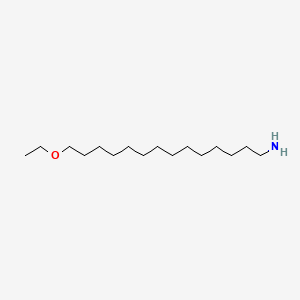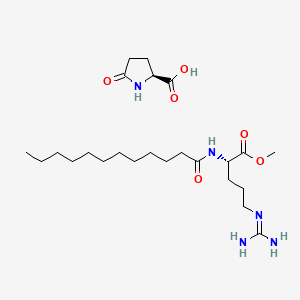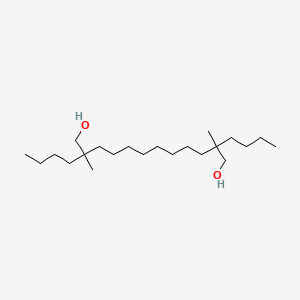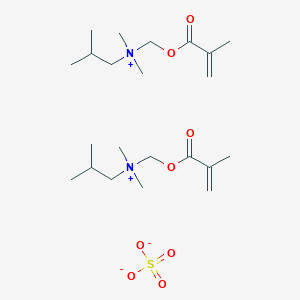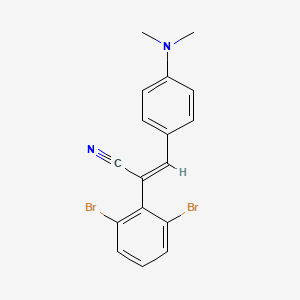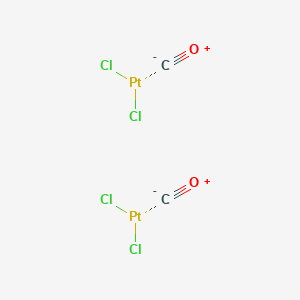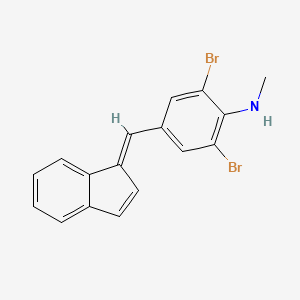
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is a complex organic compound with the molecular formula C16H11Br2N. It is characterized by the presence of bromine atoms and an indene moiety, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the indene moiety.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and indene moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromoaniline: Lacks the indene moiety, resulting in different chemical properties.
4-(1H-inden-1-ylidenemethyl)aniline: Does not contain bromine atoms, affecting its reactivity and applications.
Uniqueness
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is unique due to the combination of bromine atoms and the indene moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
26389-98-0 |
|---|---|
Molekularformel |
C17H13Br2N |
Molekulargewicht |
391.1 g/mol |
IUPAC-Name |
2,6-dibromo-4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
InChI |
InChI=1S/C17H13Br2N/c1-20-17-15(18)9-11(10-16(17)19)8-13-7-6-12-4-2-3-5-14(12)13/h2-10,20H,1H3/b13-8+ |
InChI-Schlüssel |
KPNSXKFHLWKXNV-MDWZMJQESA-N |
Isomerische SMILES |
CNC1=C(C=C(C=C1Br)/C=C/2\C=CC3=CC=CC=C32)Br |
Kanonische SMILES |
CNC1=C(C=C(C=C1Br)C=C2C=CC3=CC=CC=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



